molecular formula C15H14N2O3S2 B12249861 N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B12249861
M. Wt: 334.4 g/mol
InChI Key: CZNJPMMUZHBQRF-UHFFFAOYSA-N
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Description

N-({[3,3’-bithiophene]-5-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is an organic compound that features a bithiophene moiety linked to a pyrrolidinone group through an acetamide linkage. Compounds containing bithiophene units are of significant interest due to their electronic properties, making them valuable in various fields such as organic electronics and materials science.

Properties

Molecular Formula

C15H14N2O3S2

Molecular Weight

334.4 g/mol

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide

InChI

InChI=1S/C15H14N2O3S2/c18-13(7-17-14(19)1-2-15(17)20)16-6-12-5-11(9-22-12)10-3-4-21-8-10/h3-5,8-9H,1-2,6-7H2,(H,16,18)

InChI Key

CZNJPMMUZHBQRF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCC2=CC(=CS2)C3=CSC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the following steps:

    Formation of the Bithiophene Unit: The bithiophene unit can be synthesized through coupling reactions such as the Stille or Suzuki coupling, using appropriate thiophene derivatives.

    Attachment of the Acetamide Group: The bithiophene unit is then reacted with an acetamide derivative under conditions that facilitate the formation of the amide bond.

    Introduction of the Pyrrolidinone Group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-({[3,3’-bithiophene]-5-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene unit can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the pyrrolidinone to a pyrrolidine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings or the acetamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, nucleophiles, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene unit may yield bithiophene sulfoxides or sulfones, while reduction of the pyrrolidinone group may yield pyrrolidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide depends on its specific application:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.

    Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as inhibiting specific enzymes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-({[3,3’-bithiophene]-5-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide: Unique due to its specific combination of bithiophene and pyrrolidinone units.

    Other Bithiophene Derivatives: Compounds with different functional groups attached to the bithiophene unit.

    Other Pyrrolidinone Derivatives: Compounds with different substituents on the pyrrolidinone ring.

Uniqueness

The uniqueness of N-({[3,3’-bithiophene]-5-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide lies in its specific structure, which imparts distinct electronic and chemical properties that can be leveraged for various applications.

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